molecular formula C17H28N2O2 B12169161 1-(4-methylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol

1-(4-methylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol

Cat. No.: B12169161
M. Wt: 292.4 g/mol
InChI Key: NSFVNTKHHAXOOF-UHFFFAOYSA-N
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Description

1-(4-methylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methyl group, a phenoxy group with an isopropyl substituent, and a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Substitution with Methyl Group: The piperazine ring is then methylated using methyl iodide in the presence of a base such as sodium hydride.

    Phenoxy Group Attachment: The phenoxy group is introduced through a nucleophilic substitution reaction between 4-isopropylphenol and epichlorohydrin.

    Final Coupling: The final step involves coupling the methylated piperazine with the phenoxy intermediate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane as solvent, room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent, low temperature.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine in acetic acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydrocarbon derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-methylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-methylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the phenoxy group can engage in hydrophobic interactions with proteins. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylpiperazin-1-yl)-3-(4-tert-butylphenoxy)propan-2-ol
  • 1-(4-ethylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol
  • 1-(4-methylpiperazin-1-yl)-3-(4-methylphenoxy)propan-2-ol

Uniqueness

1-(4-methylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the isopropyl group on the phenoxy ring enhances its hydrophobicity, potentially increasing its interaction with lipid membranes and proteins.

Properties

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol

InChI

InChI=1S/C17H28N2O2/c1-14(2)15-4-6-17(7-5-15)21-13-16(20)12-19-10-8-18(3)9-11-19/h4-7,14,16,20H,8-13H2,1-3H3

InChI Key

NSFVNTKHHAXOOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O

Origin of Product

United States

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